N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride
Overview
Description
N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol. This compound has garnered attention from researchers due to its potential implications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride typically involves the reaction of azetidines with benzyl and cyclopropyl groups under controlled conditions. The preparation of azetidines can be achieved through various methods, including the cyclization of appropriate precursors . The reaction conditions often involve the use of protecting groups such as Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of polyamines and other complex molecules
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Biological Activity
N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological properties. The azetidine ring provides a rigid framework that can influence its interaction with biological targets.
The compound's mechanism of action involves several biochemical pathways:
- Enzyme Inhibition : Studies indicate that N-benzyl-N-cyclopropylazetidin-3-amine inhibits key enzymes involved in neurotransmitter regulation, such as acetylcholinesterase (AChE) and glutathione S-transferase (GST). This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive functions and mood regulation.
- Cell Signaling Modulation : The compound influences various cell signaling pathways, which can affect gene expression and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins.
Pharmacokinetics
Understanding the pharmacokinetics of N-benzyl-N-cyclopropylazetidin-3-amine is crucial for determining its therapeutic potential:
- Absorption and Distribution : The compound is absorbed through passive diffusion across cell membranes. Its distribution is influenced by specific transporters and binding proteins within the body.
- Metabolism : N-benzyl-N-cyclopropylazetidin-3-amine undergoes biotransformation primarily via cytochrome P450 enzymes, resulting in reactive metabolites that may contribute to its biological activity.
- Elimination : The compound's elimination half-life and clearance rates are essential for understanding its dosing regimen in therapeutic applications.
Biological Activity in Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuroprotective Effects : In mouse models, the compound demonstrated neuroprotective effects by modulating GABAergic transmission, which may be beneficial for conditions such as Alzheimer’s disease and epilepsy .
- Anticancer Properties : Research has shown that N-benzyl-N-cyclopropylazetidin-3-amine exhibits antiproliferative effects against various cancer cell lines. It induces cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent .
- Behavioral Studies : Behavioral assays in animal models indicate that this compound can ameliorate symptoms associated with anxiety and depression, likely through its action on neurotransmitter systems .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-benzyl-N-cyclopropylazetidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13;/h1-5,12-14H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIHYXGBCMKPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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